1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Catalog No.
S12827817
CAS No.
2748225-41-2
M.F
C11H15Cl2NO
M. Wt
248.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,mono...

CAS Number

2748225-41-2

Product Name

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,monohydrochloride

IUPAC Name

1-(3-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H

InChI Key

KBSWPQVTIBSDKQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=CC=C1)Cl.Cl

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride, also known as 3-Chloromethcathinone, is a synthetic compound belonging to the class of cathinones. Its chemical formula is C10H12ClNOC_{10}H_{12}ClNO and it has a molecular weight of approximately 201.66 g/mol. This compound features a chlorinated aromatic ring and an ethylamino group, making it structurally similar to other psychoactive substances. It is often encountered in research contexts related to its biological activity and potential applications in pharmacology.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or hydroxides.

These reactions highlight the versatility of this compound in synthetic organic chemistry, allowing for modifications that can lead to new derivatives with potentially different properties.

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one exhibits significant biological activity, particularly as a stimulant. It interacts with various receptors in the body, including:

  • Dopamine Receptors: Similar to other stimulants, it may increase dopamine levels, leading to enhanced mood and energy.
  • Serotonin Receptors: It can affect serotonin pathways, potentially influencing mood and anxiety.
  • Adrenergic Receptors: It may stimulate adrenergic pathways, increasing heart rate and blood pressure.

Research indicates that this compound could have implications in the treatment of certain neurological disorders due to its receptor interactions.

The synthesis of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one typically involves several steps:

  • Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and ethylamine.
  • Formation of Intermediate: An imine intermediate is formed through condensation of the aldehyde with ethylamine.
  • Reduction: This intermediate is reduced using sodium borohydride or another suitable reducing agent.
  • Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the monohydrochloride salt.

This multi-step process allows for the controlled synthesis of the desired compound while minimizing side reactions.

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one has potential applications in various fields:

  • Pharmaceutical Research: Its biological activity makes it a candidate for developing new medications targeting neurological conditions.
  • Chemical Research: It serves as a reagent in organic synthesis and medicinal chemistry studies.
  • Forensic Science: Due to its psychoactive properties, it may be studied in toxicology and drug monitoring programs.

Studies on 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one have shown that it interacts with multiple neurotransmitter systems. Its effects on dopamine and serotonin receptors suggest potential for abuse similar to other stimulants. Furthermore, its interaction with adrenergic receptors indicates cardiovascular implications that warrant further investigation.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
MethcathinoneKetone group; phenyl ringKnown stimulant; widely studied
4-ChloromethcathinoneChlorinated phenyl ringMore potent stimulant properties
1-(3-Chlorophenyl)-2-(methylamino)propan-1-oneSimilar backbone; methyl instead of ethylDifferent receptor activity profile

These compounds highlight the diversity within the cathinone class and underscore the unique properties of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one due to its specific structural features.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

247.0530695 g/mol

Monoisotopic Mass

247.0530695 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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